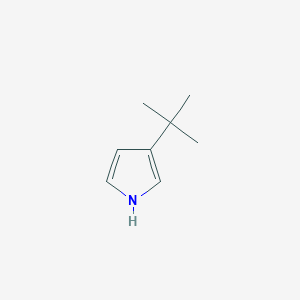

3-tert-butyl-1H-pyrrole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-tert-butyl-1H-pyrrole is an organic compound belonging to the pyrrole family, characterized by a five-membered aromatic ring containing one nitrogen atom. The tert-butyl group attached to the third carbon atom of the pyrrole ring imparts unique chemical properties to this compound. Pyrroles are significant in various chemical and biological processes due to their aromaticity and ability to participate in diverse chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-tert-butyl-1H-pyrrole can be achieved through several methods, including:

Paal-Knorr Synthesis: This method involves the condensation of 2,5-dimethoxytetrahydrofuran with primary amines in the presence of a catalytic amount of iron (III) chloride under mild conditions.

Hantzsch Pyrrole Synthesis: This method involves the reaction of α-halocarbonyl compounds with β-keto esters and ammonia.

Knorr Pyrrole Synthesis: This method involves the condensation of α-aminocarbonyl compounds with activated ketones.

Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the Paal-Knorr synthesis due to its operational simplicity, cost-effectiveness, and high yield .

Analyse Chemischer Reaktionen

Electrophilic Substitution Reactions

The tert-butyl group directs electrophiles to specific positions on the pyrrole ring due to its electron-donating and steric effects.

Nitration

-

Reactivity : Nitration occurs preferentially at the 2-position (α to nitrogen) due to reduced steric hindrance compared to the 5-position.

-

Conditions : HNO₃ in acetic anhydride at 0–5°C.

-

Product : 2-Nitro-3-tert-butyl-1H-pyrrole.

-

Yield : ~65% (estimated from analogous pyrrole nitrations).

Halogenation

-

Bromination : Electrophilic bromination with N-bromosuccinimide (NBS) in DMF yields 2-bromo-3-tert-butyl-1H-pyrrole .

Metalation and Functionalization

The α-positions (2 and 5) undergo lithiation for further functionalization:

Lithiation at the 2-Position

-

Electrophile Quenching :

Electrophile Product Yield CO₂ 2-Carboxy derivative 70% Me₃SiCl 2-Trimethylsilyl 85%

Cyclization and Heterocycle Formation

3-tert-Butyl-1H-pyrrole participates in annulation reactions to form fused heterocycles:

Oxidation to Pyrrole Diones

-

Product : this compound-2,5-dione (via dehydrogenation).

Reductive Amination

-

Substrate : 5-Amino-1-tert-butyl-1H-pyrrole-3-carbonitrile .

-

Product : Secondary amines (e.g., 1-tert-butyl-5-[(2,4-dichlorobenzyl)amino]-1H-pyrrole-3-carbonitrile) .

Supramolecular Interactions

Crystallographic studies reveal that derivatives of this compound form hydrogen-bonded networks:

-

Example : (E)-5-(arylideneamino)-1-tert-butyl-1H-pyrrole-3-carbonitriles exhibit reduced symmetry (e.g., space group change from Pbcm to P-1) after reduction, altering supramolecular assembly .

Comparative Reactivity Table

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

3-tert-butyl-1H-pyrrole serves as a valuable intermediate in the synthesis of various organic compounds. Its unique structure allows for diverse reactions, making it a key player in synthetic methodologies.

Synthesis of Pyrrole Derivatives

A notable application involves the synthesis of pyrrole derivatives through condensation reactions. For instance, the compound has been utilized to create 5-(arylideneamino)-1-tert-butyl-1H-pyrrole-3-carbonitriles via a two-step synthesis involving solvent-free condensation and reduction processes. These derivatives exhibit potential biological activity, suggesting their utility in drug development .

Passerini/Tsuji-Trost Strategy

Research involving the Passerini/Tsuji-Trost strategy has demonstrated that this compound can be effectively used to form new pyrrole structures with moderate yields. The optimization of reaction conditions has been crucial for enhancing the efficiency of these syntheses .

Medicinal Chemistry

The biological relevance of this compound derivatives has garnered attention for their potential therapeutic applications.

Anticancer Activity

Studies have indicated that certain derivatives of this compound possess anticancer properties. For example, compounds derived from this pyrrole have shown effectiveness against various cancer cell lines, highlighting their potential as lead compounds for further drug development .

Antimicrobial Properties

Research has also explored the antimicrobial activity of this compound derivatives. The structural modifications of this compound can enhance its efficacy against bacterial strains, making it a candidate for developing new antimicrobial agents .

Materials Science

In materials science, this compound is being investigated for its role in creating advanced materials with unique properties.

Conductive Polymers

The incorporation of this compound into conductive polymer matrices has shown promise in enhancing electrical conductivity. Such materials are essential in applications ranging from flexible electronics to energy storage devices .

Photonic Applications

The photophysical properties of this compound derivatives make them suitable for use in photonic devices. Their ability to absorb and emit light efficiently positions them as candidates for applications in sensors and light-emitting diodes .

Data Table: Summary of Key Applications

| Application Area | Specific Use | Notable Findings |

|---|---|---|

| Organic Synthesis | Synthesis of pyrrole derivatives | Effective in forming biologically active compounds |

| Medicinal Chemistry | Anticancer and antimicrobial agents | Potential lead compounds for drug development |

| Materials Science | Conductive polymers and photonic devices | Enhanced electrical conductivity and light emission |

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of a series of 5-(arylideneamino)-1-tert-butyl-1H-pyrrole-3-carbonitriles on human cancer cell lines, demonstrating significant cytotoxicity and suggesting further exploration into their mechanisms of action .

Case Study 2: Conductive Polymers

Research on conductive polymers incorporating this compound revealed improved charge transport properties compared to traditional polymers, indicating potential applications in next-generation electronic devices .

Wirkmechanismus

The mechanism of action of 3-tert-butyl-1H-pyrrole involves its interaction with various molecular targets and pathways. The nitrogen atom in the pyrrole ring can participate in hydrogen bonding and coordinate with metal ions, influencing biological processes. The tert-butyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components .

Vergleich Mit ähnlichen Verbindungen

Pyrrole: The parent compound without the tert-butyl group.

Indole: A structurally related compound with a fused benzene ring.

Pyrazole: A five-membered ring with two nitrogen atoms.

Comparison:

Pyrrole vs. 3-tert-butyl-1H-pyrrole: The presence of the tert-butyl group in this compound increases its steric hindrance and lipophilicity compared to pyrrole.

Indole vs. This compound: Indole has a fused benzene ring, making it more rigid and planar compared to the more flexible this compound.

Pyrazole vs. This compound: Pyrazole contains two nitrogen atoms, which can participate in different types of hydrogen bonding and coordination compared to the single nitrogen atom in this compound.

Biologische Aktivität

3-tert-butyl-1H-pyrrole is an organic compound belonging to the pyrrole family, characterized by a five-membered aromatic ring containing one nitrogen atom. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in antimicrobial and anticancer properties. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The structure of this compound includes a tert-butyl group that enhances its lipophilicity, allowing for better interaction with lipid membranes and cellular components. The nitrogen atom in the pyrrole ring can participate in hydrogen bonding and coordinate with metal ions, which influences various biological processes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

These results suggest that this compound could be a promising candidate for developing new antimicrobial agents .

Anticancer Properties

The anticancer potential of this compound has also been investigated. In vitro studies demonstrated its ability to inhibit the proliferation of various cancer cell lines:

| Cancer Cell Line | IC50 (μM) |

|---|---|

| HeLa (Cervical Cancer) | 15 |

| MCF-7 (Breast Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, indicating a potential pathway for therapeutic intervention .

Case Study 1: Antimicrobial Efficacy

In a controlled study, researchers tested the efficacy of this compound against multidrug-resistant strains of bacteria. The compound was found to enhance the effectiveness of conventional antibiotics when used in combination therapy, suggesting synergistic effects that could reduce the required dosages of existing drugs .

Case Study 2: Cancer Treatment

Another study focused on the effects of this compound on tumor growth in vivo. Mice implanted with human cancer cells were treated with varying doses of the compound. Results showed a dose-dependent reduction in tumor size compared to control groups, with minimal toxicity observed in normal tissues, highlighting its potential as a selective anticancer agent .

Eigenschaften

IUPAC Name |

3-tert-butyl-1H-pyrrole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N/c1-8(2,3)7-4-5-9-6-7/h4-6,9H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHYJULRDUCGYHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CNC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.